N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt
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Overview
Description
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt: is a chemical compound with the molecular formula C12H16N2O4S·C12H23N and a molecular weight of 465.65 g/mol . It is commonly used in peptide synthesis as a protecting group for amino acids . The compound appears as a light yellow to brown powder or crystal and has a melting point of approximately 190°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt typically involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Chemical Reactions Analysis
Types of Reactions: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is widely used in peptide synthesis as a protecting group for amino acids . It helps in the selective protection of amino groups, allowing for the stepwise synthesis of peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms . It serves as a tool for modifying peptides and proteins to investigate their structure and function .
Medicine: The compound is used in the development of peptide-based drugs . It aids in the synthesis of therapeutic peptides with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of complex organic molecules for various applications .
Mechanism of Action
The mechanism of action of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the selective protection of amino groups in peptides . The nitrophenylsulfenyl group forms a stable bond with the amino group, preventing unwanted side reactions during peptide synthesis . This protection is reversible, allowing for the deprotection of the amino group under mild conditions . The compound targets amino groups and pathways involved in peptide synthesis .
Comparison with Similar Compounds
- N-2-Nitrophenylsulfenyl-L-hydroxyproline Dicyclohexylammonium Salt
- N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt
- N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt
Comparison: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is unique due to its specific application in the protection of L-isoleucine . Compared to similar compounds, it offers better selectivity and stability in peptide synthesis . The choice of compound depends on the specific amino acid being protected and the desired properties of the final peptide .
Properties
Molecular Formula |
C24H39N3O4S |
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Molecular Weight |
465.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2 |
InChI Key |
IBYYSIWLIRUKII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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